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Introduction

RS102895 is a potent and selective small-molecule antagonist of the C-C chemokine receptor
2 (CCR2). This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or
CCL2), play a pivotal role in the inflammatory response, primarily by mediating the migration of
monocytes and macrophages to sites of inflammation. The CCL2-CCR2 signaling axis has
been implicated in a variety of inflammatory and autoimmune diseases, making it a significant
target for therapeutic intervention. This technical guide provides a comprehensive overview of
the discovery, synthesis, and pharmacological characterization of RS102895.

Discovery

RS102895 was identified as a selective CCR2 antagonist through screening of chemical
libraries for compounds that could inhibit the binding of CCL2 to its receptor. It belongs to a
class of spiropiperidine-containing compounds and was found to bind with high affinity to the
CCR2 receptor, effectively inhibiting downstream signaling and subsequent monocyte
chemotaxis.[1] Its discovery provided a valuable tool for investigating the role of the CCL2-
CCR2 axis in various disease models and positioned it as a lead compound for the
development of anti-inflammatory therapeutics.

Synthesis
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A detailed, step-by-step synthesis protocol for RS102895 is not readily available in the public
domain. However, the synthesis of the core spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
structure, which is central to RS102895, has been described in the literature. The following
represents a general synthetic approach to this core scaffold.

Synthesis of the Spiro[4H-3,1-benzoxazine-4,4'-
piperidin]-2(1H)-one Core

The synthesis of the spiro[benzoxazine-piperidin]-one core generally involves the reaction of an
anthranilic acid derivative with a piperidinone derivative.
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Y
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Caption: General synthesis of the spiro[benzoxazine-piperidin]-one core.

The final synthesis of RS102895 would involve the subsequent alkylation of the piperidine
nitrogen with a suitable 2-[4-(trifluoromethyl)phenyl]ethyl group.

Mechanism of Action
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RS102895 exerts its pharmacological effects by acting as a competitive antagonist at the
CCR2 receptor. By binding to the receptor, it prevents the binding of the endogenous ligand
CCL2. This inhibition blocks the downstream signaling cascade that is normally initiated by
CCL2 binding, thereby preventing the recruitment of monocytes and other inflammatory cells to
tissues.

The CCL2-CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), activates several
intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway,
the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and the
mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately lead to cellular
responses such as chemotaxis, proliferation, and survival. RS102895 blocks the initial step of
this cascade.
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Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of RS102895.

Quantitative Data

The following tables summarize the key quantitative data for RS102895.

Table 1: In Vitro Activity of RS102895
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Target Assay IC50 (nM) Reference
Human CCR2 Radioligand Binding 360 [2]
Human ala Receptor Cell-based 130 [2]
Human ald Receptor Cell-based 320 [2]
Rat Brain Cortex

Cell-based 470 [2]
5HT1a Receptor
Wild-type MCP-1

Cell-based 550
Receptor
D284N mutant MCP-1

Cell-based 568
Receptor
D284A mutant MCP-1

Cell-based 1892

Receptor

Table 2: Pharmacokinetic Properties of RS102895 in Mice

Route of
Parameter Value o ] Reference
Administration

Half-life (t1/2) ~1 hour Intraperitoneal (i.p.)

Effective Plasma ) .
) = 20 ng/mL Intraperitoneal (i.p.)
Concentration

Experimental Protocols
In Vivo Dosing and Pharmacokinetic Analysis in Mice

This protocol describes the administration of RS102895 to mice and the subsequent analysis of
plasma concentrations.
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Experimental Workflow
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Caption: Workflow for in vivo pharmacokinetic analysis of RS102895.

Methodology:

Animal Model: Male C57BL/6 mice (6-8 weeks old).

Drug Preparation: Dissolve RS102895 in a suitable vehicle (e.g., 10% DMSO in corn oil).

Administration: Administer RS102895 via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.

Blood Sampling: Collect blood samples via cardiac puncture or tail vein at various time
points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours).
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e Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and
centrifuge at 4°C to separate the plasma.

o Sample Analysis: Analyze plasma concentrations of R§102895 using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Data Analysis: Calculate pharmacokinetic parameters, such as half-life (t1/2), maximum
concentration (Cmax), and area under the curve (AUC), using appropriate software.

In Vitro Chemotaxis Assay

This protocol outlines a method to assess the ability of RS102895 to inhibit monocyte migration
towards a CCL2 gradient.

Methodology:

o Cell Preparation: Isolate primary human monocytes from peripheral blood mononuclear cells
(PBMCs) or use a monocyte-like cell line (e.g., THP-1).

e Chemotaxis Chamber: Use a Boyden chamber or a similar multi-well chemotaxis plate with a
porous membrane (e.g., 5 um pore size).

o Chemoattractant: Add CCL2 (e.g., 10 ng/mL) to the lower chamber of the chemotaxis plate.

o Cell Treatment: Pre-incubate the monocytes with various concentrations of RS102895 or
vehicle control for 30-60 minutes at 37°C.

o Cell Seeding: Add the treated monocytes to the upper chamber of the chemotaxis plate.

 Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period
sufficient for cell migration (e.g., 90 minutes to 3 hours).

o Quantification: After incubation, remove non-migrated cells from the top of the membrane.
Fix and stain the migrated cells on the underside of the membrane.

e Analysis: Count the number of migrated cells in several fields of view using a microscope.
Calculate the percentage of inhibition of chemotaxis for each concentration of RS102895
compared to the vehicle control.
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Conclusion

RS102895 is a well-characterized and selective CCR2 antagonist that has been instrumental in
elucidating the role of the CCL2-CCR2 signaling axis in inflammatory processes. Its potent
inhibitory activity and documented in vivo efficacy in various preclinical models underscore its
potential as a therapeutic agent. This technical guide provides a foundational understanding of
the discovery, synthesis, and pharmacological properties of RS102895 to support further
research and development in the field of inflammation and immunology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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